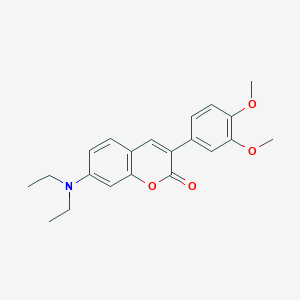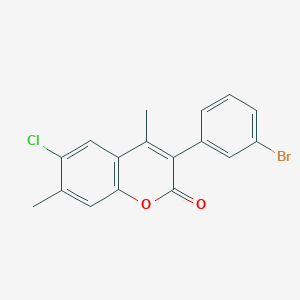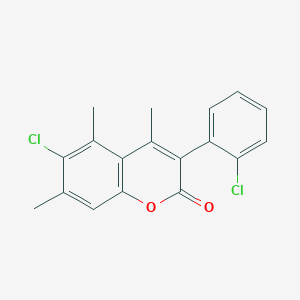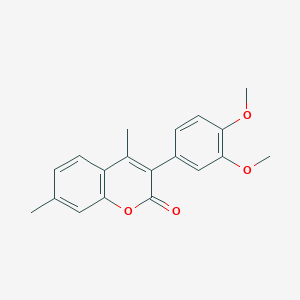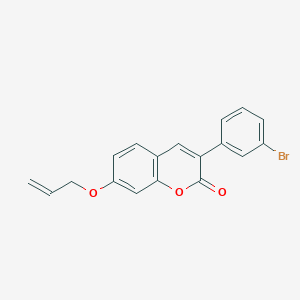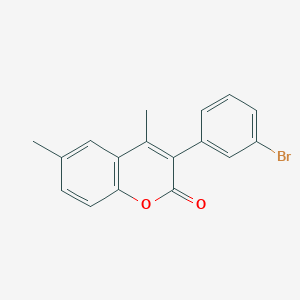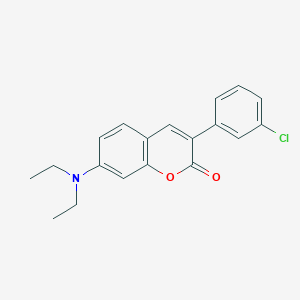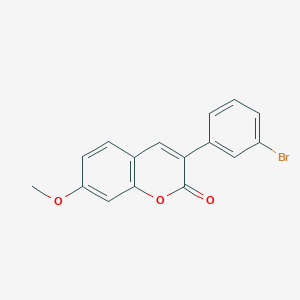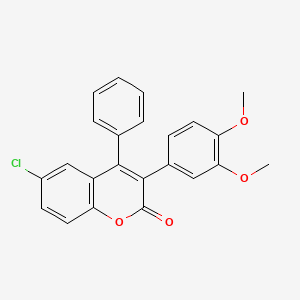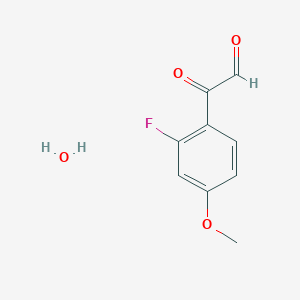
2-fluoro-4-methoxyphenylglyoxal hydrate
Descripción general
Descripción
2-fluoro-4-methoxyphenylglyoxal hydrate is an organic compound with the molecular formula C9H9FO4. It is a derivative of phenylglyoxal, featuring a fluorine atom and a methoxy group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxyphenylglyoxal hydrate can be achieved through several methods. One common approach involves the oxidation of 2-fluoro-4-methoxyacetophenone using oxidizing agents such as selenium dioxide or copper(II) acetate . The reaction typically occurs under mild conditions, and the product is isolated as a hydrate due to its tendency to form crystalline hydrates in the presence of water.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale oxidation reactions and purification techniques, can be applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-4-methoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenium dioxide, copper(II) acetate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylglyoxal derivatives .
Aplicaciones Científicas De Investigación
2-fluoro-4-methoxyphenylglyoxal hydrate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-methoxyphenylglyoxal hydrate involves its interaction with specific molecular targets, such as amino acid residues in proteins. The compound can form covalent bonds with nucleophilic groups, leading to the modification of protein structure and function. This interaction can affect enzyme activity, protein-protein interactions, and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylglyoxal: The parent compound, lacking the fluorine and methoxy groups.
Methylglyoxal: A simpler glyoxal derivative with a methyl group instead of a phenyl group.
4-methoxyphenylglyoxal: Similar to 2-fluoro-4-methoxyphenylglyoxal hydrate but without the fluorine atom.
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and interactions with biological molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, while the methoxy group can affect its solubility and reactivity .
Propiedades
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3.H2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11;/h2-5H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKBZNQMWTWAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=O)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



